
Daunorubicin citrate
Übersicht
Beschreibung
Daunorubicin Citrat ist ein Chemotherapeutikum, das zur Behandlung verschiedener Krebsarten eingesetzt wird, darunter akute myeloische Leukämie, akute lymphatische Leukämie, chronische myeloische Leukämie und Kaposi-Sarkom . Es gehört zur Anthracyclin-Familie von Medikamenten und wirkt, indem es die Funktion der Topoisomerase II blockiert, ein Enzym, das an der DNA-Replikation beteiligt ist .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Daunorubicin wird aus Bakterien des Typs Streptomyces synthetisiert . Die Synthese umfasst mehrere Schritte, darunter die Fermentation von Streptomyces peucetius, gefolgt von Extraktions- und Reinigungsprozessen. Die Verbindung wird dann chemisch modifiziert, um Daunorubicin Citrat zu erzeugen.
Industrielle Produktionsverfahren: Die industrielle Produktion von Daunorubicin Citrat beinhaltet die großtechnische Fermentation von Streptomyces peucetius. Die Fermentationsbrühe wird aufbereitet, um Daunorubicin zu extrahieren, das dann durch chemische Reaktionen mit Zitronensäure in seine Citratform umgewandelt wird .
Analyse Chemischer Reaktionen
Reaktionstypen: Daunorubicin Citrat unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen .
Häufige Reagenzien und Bedingungen:
Oxidation: Daunorubicin kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Amine oder Thiole.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Daunorubicin-Derivate mit modifizierten funktionellen Gruppen, die unterschiedliche pharmakologische Eigenschaften aufweisen können .
Wissenschaftliche Forschungsanwendungen
Clinical Applications
Daunorubicin citrate is utilized in various cancer treatments:
- Acute Myeloid Leukemia (AML) : It is indicated for remission induction in adults and children with AML, particularly in combination with cytarabine. The liposomal formulation (DaunoXome) has shown improved efficacy and reduced toxicity compared to traditional formulations .
- Acute Lymphoblastic Leukemia (ALL) : this compound is also effective in treating ALL in both pediatric and adult populations .
- Kaposi's Sarcoma : The liposomal form is specifically approved for treating AIDS-associated Kaposi's sarcoma, showing significant efficacy in reducing tumor burden .
Efficacy in Kaposi's Sarcoma
A clinical study evaluated the effectiveness of liposomal daunorubicin in patients with AIDS-related Kaposi's sarcoma. The results indicated a response rate of approximately 23% with a median duration of response of 110 days. Notably, patients experienced fewer severe adverse effects compared to traditional daunorubicin formulations .
Combination Therapy for AML
A pivotal phase 3 trial assessed the combination of this compound liposome and cytarabine versus standard therapy (7+3 regimen) in older adults with newly diagnosed therapy-related AML. The liposomal formulation demonstrated a higher overall response rate and improved survival outcomes, establishing it as a preferred treatment option for this demographic .
Adverse Effects
While this compound is effective, it carries significant risks:
- Cardiotoxicity : Cumulative doses can lead to decreased left ventricular ejection fraction and congestive heart failure. Cardiac monitoring is essential during treatment .
- Myelosuppression : Patients may experience severe myelosuppression, necessitating dosage adjustments based on liver function and blood counts .
- Other Side Effects : Common adverse effects include nausea, vomiting, alopecia, and injection site reactions .
Comparative Data Table
Application | Indication | Response Rate | Median Duration of Response | Notable Side Effects |
---|---|---|---|---|
Kaposi's Sarcoma | AIDS-associated Kaposi's sarcoma | 23% | 110 days | Cardiotoxicity |
Acute Myeloid Leukemia | Remission induction | Varies | Varies | Severe myelosuppression |
Acute Lymphoblastic Leukemia | Remission induction | Varies | Varies | Nausea, vomiting |
Wirkmechanismus
Daunorubicin citrate exerts its effects by intercalating between DNA base pairs, which results in the uncoiling of the DNA helix and inhibition of DNA synthesis . It also inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction . Additionally, daunorubicin generates free radicals that cause damage to cellular components, contributing to its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Doxorubicin: Similar to daunorubicin, doxorubicin is an anthracycline antibiotic used in chemotherapy.
Epirubicin: Another anthracycline antibiotic, epirubicin, is used to treat breast cancer and other solid tumors.
Uniqueness: Daunorubicin citrate is unique in its specific use for treating acute myeloid leukemia and acute lymphoblastic leukemia.
Biologische Aktivität
Daunorubicin citrate, a semi-synthetic anthracycline antibiotic derived from Streptomyces species, exhibits significant antineoplastic activity and is primarily used in the treatment of various types of leukemia. This article delves into its biological activity, mechanisms of action, pharmacokinetics, clinical applications, and associated research findings.
This compound functions through multiple mechanisms that primarily involve:
- DNA Intercalation : The compound intercalates between DNA base pairs, leading to structural alterations that inhibit DNA replication and transcription .
- Topoisomerase II Inhibition : It stabilizes the DNA-topoisomerase II complex, preventing the religation of DNA strands after they have been cleaved, which is crucial for DNA repair and replication .
- Reactive Oxygen Species Generation : Daunorubicin induces oxidative stress by generating free radicals, contributing to its cytotoxic effects .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important parameters:
Parameter | Value |
---|---|
Volume of Distribution | 1.91 L/m² (liposomal) |
Half-Life | 18.5 hours |
Clearance | 68.4 mL/h/m² |
Metabolism | Primarily hepatic; major metabolite is daunorubicinol |
Clinical Applications
This compound is primarily indicated for:
- Acute Myeloid Leukemia (AML) : Used in combination with cytarabine for induction therapy in newly diagnosed patients .
- Acute Lymphoblastic Leukemia (ALL) : Effective in both adults and children .
- Kaposi's Sarcoma : Liposomal formulations have been utilized successfully in treating this condition .
Efficacy in AML Treatment
A pivotal phase III clinical trial evaluated the efficacy of liposomal daunorubicin combined with cytarabine in patients aged 60 to 75 with high-risk AML. The study demonstrated:
- Improved Response Rates : The liposomal formulation showed a significant increase in complete remission rates compared to standard therapies.
- Reduced Mortality : All-cause 30-day mortality was lower in patients receiving the novel liposomal combination therapy .
Liposomal Formulation Benefits
Liposomal daunorubicin (DaunoXome) has shown enhanced pharmacokinetics compared to conventional formulations:
- Higher Plasma Concentrations : Studies indicate that plasma levels of daunorubicin are significantly higher with liposomal formulations, leading to better therapeutic outcomes .
- Lower Clearance Rates : Liposomal formulations exhibit reduced clearance rates, prolonging drug exposure in circulation, which is advantageous for treatment efficacy .
Adverse Effects
Despite its efficacy, this compound is associated with several adverse effects:
- Cardiotoxicity : Dose-dependent cardiotoxicity remains a significant concern, necessitating careful monitoring during treatment .
- Cytopenias : Patients often experience prolonged cytopenias, increasing the risk of infections and bleeding complications .
- Other Reactions : Common side effects include nausea, vomiting, and hypersensitivity reactions such as rash and anaphylaxis .
Eigenschaften
CAS-Nummer |
371770-68-2 |
---|---|
Molekularformel |
C33H37NO17 |
Molekulargewicht |
719.6 g/mol |
IUPAC-Name |
(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C27H29NO10.C6H8O7/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t10-,14-,16-,17-,22+,27-;/m0./s1 |
InChI-Schlüssel |
VNTHYLVDGVBPOU-QQYBVWGSSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Isomerische SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Key on ui other cas no. |
371770-68-2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.